2-(2-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
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Overview
Description
The compound 2-(2-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse pharmacological activities and are components of various natural and synthetic compounds with medicinal properties.
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and various starting materials. In the case of 2-substituted quinoline carboxylic acids, a method has been described where acyl- and aroylpyruvic acids react with 3-amino-5,5-dimethylcyclohex-2-en-1-one to form the desired compounds. A mechanism for their formation has been proposed based on ab initio quantum-chemical calculations . Although the specific synthesis of 2-(2-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. NMR studies and X-ray analysis are common techniques used to determine the relative configurations of novel fused heterocyclic compounds . These techniques could be used to analyze the structure of 2-(2-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid, ensuring the correct stereochemistry for desired properties.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including cyclodehydration, as observed in the synthesis of isoquinoline derivatives with fused benzopyrane or naphthopyrane ring systems . The reactivity of the quinoline core can be influenced by substituents on the ring, which can lead to different chemical behaviors and potential for further derivatization.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of carboxylic acid groups contributes to their acidity and solubility in water, while substituents like the isopropoxy group can affect their lipophilicity, which is important for their pharmacokinetic properties. The synthesis of a conformationally constrained tyrosine analogue, 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, demonstrates the potential for quinoline derivatives to mimic amino acid structures, which could be relevant for the design of bioactive molecules .
Scientific Research Applications
Synthesis and Biological Activities
Quinoline derivatives have been synthesized and explored for their antihypoxic activities, which could indicate the potential use of similar compounds in developing treatments for conditions associated with hypoxia. The study conducted by Ukrainets et al. (2014) on 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid N-R-amide hydrochlorides highlights the targeted synthesis and primary pharmacological screening demonstrating significant antihypoxic effects for several amides, pointing to their potential as antioxidants in further pharmacological testing (Ukrainets, Mospanova, & Davidenko, 2014).
Photolabile Protecting Groups
The development of photolabile protecting groups for carboxylic acids based on hydroxyquinoline derivatives, as described by Fedoryak and Dore (2002), shows the application of these compounds in creating sensitive caging groups for biological messengers. This could suggest the utility of related compounds in photochemical studies where controlled release of active substances is required (Fedoryak & Dore, 2002).
P-glycoprotein Inhibitors
Quinoline derivatives have also been investigated for their role as P-glycoprotein inhibitors, which are crucial in overcoming drug resistance in cancer therapy. The metabolism study of HM-30181 in rats, conducted by Paek et al. (2006), provides insights into the metabolic pathways of these inhibitors, offering a foundation for the development of more effective drug delivery systems (Paek et al., 2006).
Structural Characterization
The structural characterization of compounds based on quinoline derivatives, such as the study on Cd(II) complexes by Lei et al. (2014), reveals their potential in forming complexes with metals. These complexes have been explored for their fluorescent behavior and antibacterial activities, suggesting applications in materials science and antimicrobial research (Lei et al., 2014).
Future Directions
properties
IUPAC Name |
6,8-dimethyl-2-(2-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-12(2)25-19-8-6-5-7-15(19)18-11-17(21(23)24)16-10-13(3)9-14(4)20(16)22-18/h5-12H,1-4H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDIVGHGBYMSPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3OC(C)C)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid |
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